Sigma-2 Receptor Selectivity: A Quantitative Comparison of Ortho- vs. Meta-Nitro Substituted Piperazines
In a comparative receptor binding study of N,N'-disubstituted piperazines, the ortho-nitro substituted compound (designated compound 9, corresponding to the core structure of 1-(2-nitrophenyl)piperazine) demonstrated the highest affinity for the sigma-2 receptor subtype with a Ki of 4.9 nM [1]. In stark contrast, the corresponding meta-nitrophenethyl analog (compound 10) exhibited subnanomolar affinity for the sigma-1 site, highlighting a complete shift in receptor subtype selectivity based solely on the nitro group's position [1].
| Evidence Dimension | Sigma-2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.9 nM (ortho-nitro substituted piperazine, compound 9) |
| Comparator Or Baseline | Ki < 1 nM for sigma-1 site (meta-nitrophenethyl piperazine, compound 10) |
| Quantified Difference | ~4.9 nM for sigma-2 (target) vs. subnanomolar for sigma-1 (comparator), demonstrating a complete selectivity switch. |
| Conditions | In vitro radioligand binding assay using rat brain homogenates. |
Why This Matters
This data directly informs procurement for researchers investigating sigma-2 receptor pharmacology, where 1-(2-nitrophenyl)piperazine provides a validated starting point for selective ligand development, a property not shared by its meta-nitro isomer.
- [1] Perrone, R., et al. (1998). Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands. Journal of Medicinal Chemistry, 41(25), 4900-4908. View Source
